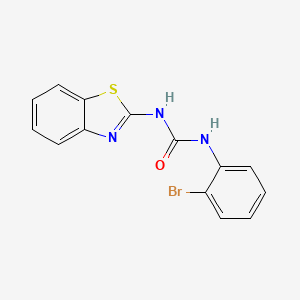
5-(4-morpholinylsulfonyl)-1-pentanoylindoline
Overview
Description
5-(4-morpholinylsulfonyl)-1-pentanoylindoline, also known as MSPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MSPI belongs to the class of indoline sulfonamides and has been found to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
5-(4-morpholinylsulfonyl)-1-pentanoylindoline inhibits the activity of COX-2 by blocking the active site of the enzyme. This prevents the production of prostaglandins, which are responsible for inflammation. 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
5-(4-morpholinylsulfonyl)-1-pentanoylindoline has been found to have anti-inflammatory and anti-cancer properties. In vitro studies have shown that 5-(4-morpholinylsulfonyl)-1-pentanoylindoline inhibits the growth of cancer cells and induces apoptosis. 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has also been found to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) and inhibiting the activity of caspase-3, which is involved in apoptosis.
Advantages and Limitations for Lab Experiments
5-(4-morpholinylsulfonyl)-1-pentanoylindoline has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has also been found to have low toxicity, making it a safe compound to use in experiments. However, 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has limitations in terms of its solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(4-morpholinylsulfonyl)-1-pentanoylindoline. One potential area of research is the development of 5-(4-morpholinylsulfonyl)-1-pentanoylindoline analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 5-(4-morpholinylsulfonyl)-1-pentanoylindoline in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 5-(4-morpholinylsulfonyl)-1-pentanoylindoline and its effects on various cellular pathways.
Scientific Research Applications
MSP is a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-3-4-17(20)19-8-7-14-13-15(5-6-16(14)19)24(21,22)18-9-11-23-12-10-18/h5-6,13H,2-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUGBYLLJNWXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)pentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4752029.png)
![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4752038.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4752059.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4752070.png)
![1-(4-fluorophenyl)-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B4752073.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4752081.png)
![4-(2-furylmethyl)-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4752084.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-3-pyridinylacetamide](/img/structure/B4752099.png)
![3-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4752121.png)
![ethyl 2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4752128.png)
![1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4752133.png)
![4-[(butylsulfonyl)amino]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4752138.png)